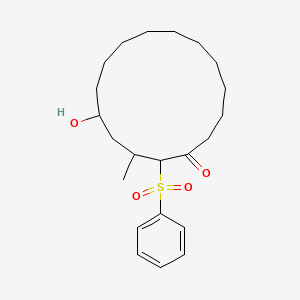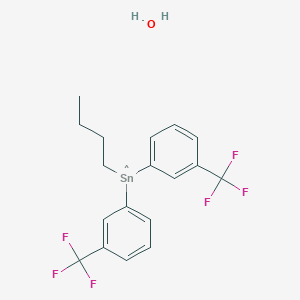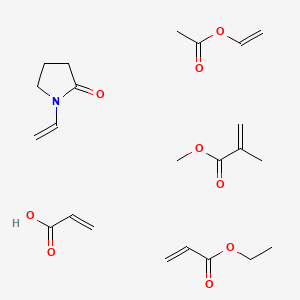
Ethenyl acetate;1-ethenylpyrrolidin-2-one;ethyl prop-2-enoate;methyl 2-methylprop-2-enoate;prop-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “Ethenyl acetate;1-ethenylpyrrolidin-2-one;ethyl prop-2-enoate;methyl 2-methylprop-2-enoate;prop-2-enoic acid” is a mixture of five distinct chemical entities, each with unique properties and applications. These compounds are widely used in various industrial, medical, and scientific research applications due to their versatile chemical properties.
Méthodes De Préparation
Ethenyl Acetate: . This method has largely replaced the older acetylene route due to its efficiency and cost-effectiveness.
1-Ethenylpyrrolidin-2-one: . This compound is produced on a large scale for use in various applications, including pharmaceuticals and cosmetics.
Ethyl Prop-2-enoate: . This reaction is typically carried out in the presence of a strong acid catalyst such as sulfuric acid.
Methyl 2-Methylprop-2-enoate: . This compound is a key monomer in the production of polymethyl methacrylate (PMMA).
Prop-2-enoic Acid: . This process involves the use of a catalyst and is carried out at high temperatures.
Analyse Des Réactions Chimiques
Ethenyl Acetate: Ethenyl acetate undergoes polymerization reactions to form polyvinyl acetate, which is used in adhesives and coatings . It can also undergo hydrolysis to produce acetic acid and ethylene.
1-Ethenylpyrrolidin-2-one: 1-Ethenylpyrrolidin-2-one can undergo polymerization to form polyvinylpyrrolidone, which is used as a binder in pharmaceuticals . It can also react with iodine to form povidone-iodine, a common antiseptic.
Ethyl Prop-2-enoate: Ethyl prop-2-enoate undergoes polymerization to form poly(ethyl acrylate), which is used in paints and coatings . It can also undergo transesterification reactions to produce other acrylate esters.
Methyl 2-Methylprop-2-enoate: Methyl 2-methylprop-2-enoate undergoes polymerization to form polymethyl methacrylate (PMMA), which is used in the production of acrylic glass . It can also undergo copolymerization with other monomers to produce various copolymers.
Prop-2-enoic Acid: Prop-2-enoic acid can undergo polymerization to form polyacrylic acid, which is used in superabsorbent polymers . It can also undergo addition reactions with various nucleophiles to form different derivatives.
Applications De Recherche Scientifique
Ethenyl Acetate: Ethenyl acetate is used in the production of polyvinyl acetate, which is a key component in adhesives, paints, and coatings . It is also used as a precursor in the production of polyvinyl alcohol.
1-Ethenylpyrrolidin-2-one: 1-Ethenylpyrrolidin-2-one is used in the pharmaceutical industry as a binder in tablet formulations . It is also used in the production of povidone-iodine, a widely used antiseptic.
Ethyl Prop-2-enoate: Ethyl prop-2-enoate is used in the production of polymers and copolymers for use in paints, coatings, and adhesives . It is also used as a reagent in the synthesis of various pharmaceutical intermediates.
Methyl 2-Methylprop-2-enoate: Methyl 2-methylprop-2-enoate is used in the production of polymethyl methacrylate (PMMA), which is used in the manufacture of acrylic glass . It is also used in the production of various copolymers for use in coatings and adhesives.
Prop-2-enoic Acid: Prop-2-enoic acid is used in the production of polyacrylic acid, which is used in superabsorbent polymers for applications such as diapers and adult incontinence products . It is also used in the production of various acrylate esters.
Mécanisme D'action
Ethenyl Acetate: Ethenyl acetate undergoes polymerization through a free radical mechanism, where the vinyl group reacts with a radical initiator to form a polymer chain .
1-Ethenylpyrrolidin-2-one: 1-Ethenylpyrrolidin-2-one polymerizes through a free radical mechanism, forming polyvinylpyrrolidone . The polymer can form complexes with various drugs, enhancing their solubility and stability.
Ethyl Prop-2-enoate: Ethyl prop-2-enoate polymerizes through a free radical mechanism, forming poly(ethyl acrylate) . The polymer can be used as a film-forming agent in coatings and adhesives.
Methyl 2-Methylprop-2-enoate: Methyl 2-methylprop-2-enoate polymerizes through a free radical mechanism, forming polymethyl methacrylate (PMMA) . PMMA is used in the production of acrylic glass and various copolymers.
Prop-2-enoic Acid: Prop-2-enoic acid polymerizes through a free radical mechanism, forming polyacrylic acid . The polymer can absorb large amounts of water, making it useful in superabsorbent applications.
Comparaison Avec Des Composés Similaires
Ethenyl Acetate: Similar compounds include ethyl acetate and butyl acetate, which are also esters of acetic acid. Ethenyl acetate is unique due to its ability to polymerize and form polyvinyl acetate .
1-Ethenylpyrrolidin-2-one: Similar compounds include N-methylpyrrolidone and N-ethylpyrrolidone. 1-Ethenylpyrrolidin-2-one is unique due to its ability to form polyvinylpyrrolidone, which has numerous pharmaceutical applications .
Ethyl Prop-2-enoate: Similar compounds include methyl acrylate and butyl acrylate. Ethyl prop-2-enoate is unique due to its use in the production of poly(ethyl acrylate), which has specific applications in coatings and adhesives .
Methyl 2-Methylprop-2-enoate: Similar compounds include ethyl methacrylate and butyl methacrylate. Methyl 2-methylprop-2-enoate is unique due to its use in the production of polymethyl methacrylate (PMMA), which is widely used in acrylic glass .
Prop-2-enoic Acid: Similar compounds include methacrylic acid and crotonic acid. Prop-2-enoic acid is unique due to its use in the production of polyacrylic acid, which has superabsorbent properties .
Propriétés
Numéro CAS |
85721-79-5 |
|---|---|
Formule moléculaire |
C23H35NO9 |
Poids moléculaire |
469.5 g/mol |
Nom IUPAC |
ethenyl acetate;1-ethenylpyrrolidin-2-one;ethyl prop-2-enoate;methyl 2-methylprop-2-enoate;prop-2-enoic acid |
InChI |
InChI=1S/C6H9NO.2C5H8O2.C4H6O2.C3H4O2/c1-2-7-5-3-4-6(7)8;1-4(2)5(6)7-3;1-3-5(6)7-4-2;1-3-6-4(2)5;1-2-3(4)5/h2H,1,3-5H2;1H2,2-3H3;3H,1,4H2,2H3;3H,1H2,2H3;2H,1H2,(H,4,5) |
Clé InChI |
RIYKVTSNSATVNJ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C=C.CC(=C)C(=O)OC.CC(=O)OC=C.C=CC(=O)O.C=CN1CCCC1=O |
Numéros CAS associés |
85721-79-5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


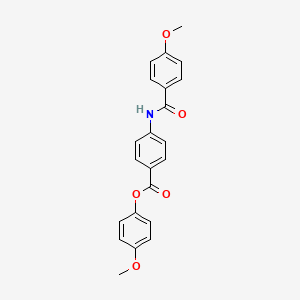
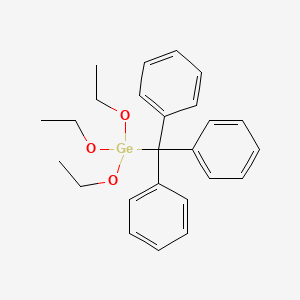
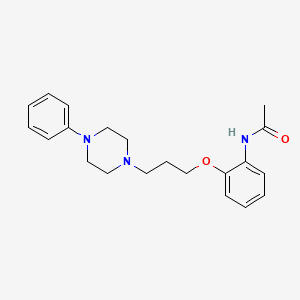
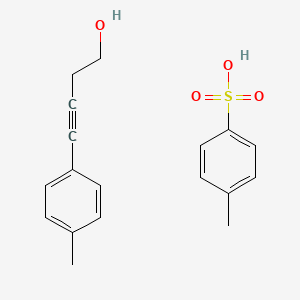
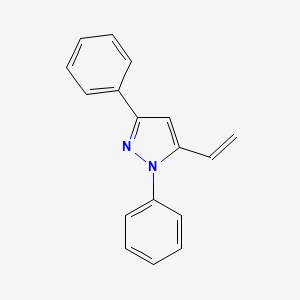
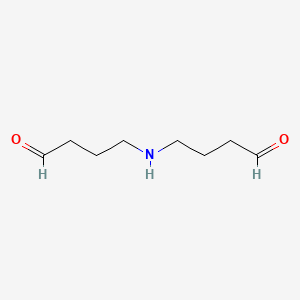
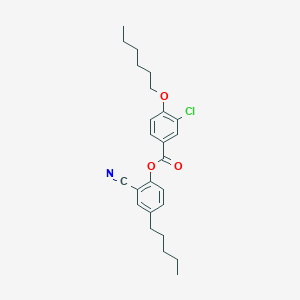
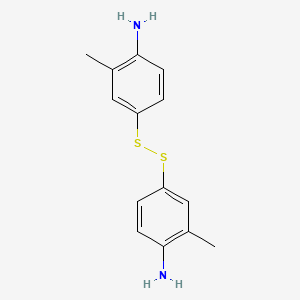


![4H-Furo[3,2-c]pyran-4-one, 2-(hydroxymethyl)-6-methyl-](/img/structure/B14403142.png)
